molecular formula C15H18N2O B2379732 7a-methyl-5,6,7,7a-tetrahydro-1H,4H-imidazo[2,1-k]carbazol-2(3H)-one CAS No. 258269-56-6

7a-methyl-5,6,7,7a-tetrahydro-1H,4H-imidazo[2,1-k]carbazol-2(3H)-one

Cat. No. B2379732
M. Wt: 242.322
InChI Key: BNTKETXJVKCBBV-UHFFFAOYSA-N
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Description

7a-methyl-5,6,7,7a-tetrahydro-1H,4H-imidazo[2,1-k]carbazol-2(3H)-one is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields such as pharmacology, medicinal chemistry, and biochemistry.

Scientific Research Applications

Chemical Synthesis and Derivatives

The compound 7a-methyl-5,6,7,7a-tetrahydro-1H,4H-imidazo[2,1-k]carbazol-2(3H)-one and its derivatives are primarily explored in the realm of chemical synthesis. Šačkus, Krikštolaitytė, and Martynaitis (1999) demonstrated the formation of this compound through the reaction of 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole with acrylamide, leading to the synthesis of various carbazolium chlorides and related compounds (Šačkus, Krikštolaitytė, & Martynaitis, 1999).

Potential Antitumor Applications

Some derivatives of the compound have been investigated for their potential antitumor properties. For instance, Stevens et al. (1984) explored the synthesis of imidazotetrazines, a class of compounds including variations of the 7a-methyl tetrahydro-1H,4H-imidazo carbazolone structure. These compounds have shown promising results against leukemia and may act as prodrugs for other triazene-based antitumor agents (Stevens et al., 1984).

Photophysical Properties

The photophysical properties of derivatives of 7a-methyl-5,6,7,7a-tetrahydro-1H,4H-imidazo[2,1-k]carbazol-2(3H)-one have been studied. Ghosh, Mitra, Saha, and Basu (2013) synthesized fluorophores derived from the tetrahydro-1H-carbazolone structure and examined their photophysical characteristics in various solvents. These compounds exhibited sensitivity to solvent polarity and potential applications in fluorescence-based technologies (Ghosh, Mitra, Saha, & Basu, 2013).

properties

IUPAC Name

7a-methyl-1,3,4,5,6,7-hexahydroimidazo[2,1-k]carbazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-14-8-4-5-9-15(14)16-13(18)10-17(15)12-7-3-2-6-11(12)14/h2-3,6-7H,4-5,8-10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTKETXJVKCBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC13NC(=O)CN3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7a-methyl-5,6,7,7a-tetrahydro-1H,4H-imidazo[2,1-k]carbazol-2(3H)-one

Citations

For This Compound
1
Citations
A Šačkus, S Krikštolaityte, V Martynaitis - Chemistry of Heterocyclic …, 1999 - Springer
In the reaction of 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole and its 6-methyl- and 6-bromosubstituted derivatives with 2-chloroacetamide respectively by 9-carbamoylmethyl-4a-methyl…
Number of citations: 1 link.springer.com

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